Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline

TRPV1 antagonist synthesis 4-aminoquinazoline synthetic efficiency

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline (CAS 573675-83-9) is a heterobicyclic 4-chloroquinazoline derivative bearing a 3-(trifluoromethyl)pyridin-2-yl substituent at the 7-position. This compound serves as a critical synthetic intermediate in the preparation of 4-aminoquinazoline-based TRPV1 (transient receptor potential vanilloid antagonists, including the clinical candidate MK-2295 (NGD-8243, CAS 573678-04-3).

Molecular Formula C14H7ClF3N3
Molecular Weight 309.67 g/mol
CAS No. 573675-83-9
Cat. No. B3393896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
CAS573675-83-9
Molecular FormulaC14H7ClF3N3
Molecular Weight309.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl)C(F)(F)F
InChIInChI=1S/C14H7ClF3N3/c15-13-9-4-3-8(6-11(9)20-7-21-13)12-10(14(16,17)18)2-1-5-19-12/h1-7H
InChIKeyBLXRYAYCIQJTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline (CAS 573675-83-9): A Key 4-Chloroquinazoline Intermediate for TRPV1 Antagonist Synthesis


4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline (CAS 573675-83-9) is a heterobicyclic 4-chloroquinazoline derivative bearing a 3-(trifluoromethyl)pyridin-2-yl substituent at the 7-position . This compound serves as a critical synthetic intermediate in the preparation of 4-aminoquinazoline-based TRPV1 (transient receptor potential vanilloid 1) antagonists, including the clinical candidate MK-2295 (NGD-8243, CAS 573678-04-3) [1]. The 4-chloro group functions as an activated leaving group for nucleophilic aromatic substitution (SNAr) with primary aryl- or heteroaryl-amines, enabling modular assembly of structurally diverse 4-aminoquinazoline libraries targeting the capsaicin receptor [1]. The 7-(3-trifluoromethyl-pyridin-2-yl) moiety is a pharmacophoric element conserved across multiple high-affinity TRPV1 antagonist series, with derived compounds achieving sub-nanomolar IC50 values against human recombinant TRPV1 [2].

Why Generic 4-Chloroquinazoline Substitution Fails: Structural Prerequisites for TRPV1 Antagonist Synthesis Using CAS 573675-83-9


The 7-(3-trifluoromethyl-pyridin-2-yl) substituent present in CAS 573675-83-9 is not a generic aryl decoration but a specific pharmacophoric element essential for TRPV1 antagonist potency. Attempting to substitute this intermediate with the unsubstituted parent 4-chloroquinazoline (CAS 5190-68-1, MW 164.59) or the 7-bromo analog (CAS 573675-55-5, MW 243.49) would require additional synthetic steps to install the 7-aryl group via cross-coupling, introducing inefficiency, lower overall yield, and the need for palladium catalyst removal . Conversely, the 4-quinazolinol precursor (CAS 573675-81-7, MW 291.23) lacks the chlorine leaving group and requires separate activation (e.g., POCl3 or PCl5 treatment) before amination, adding a synthetic step and preventing direct one-step diversification . The target compound uniquely bridges these limitations: the pre-installed 7-aryl group enables convergent synthetic strategy, while the 4-chloro leaving group permits direct, catalyst-free SNAr amination under mild conditions (e.g., isopropyl alcohol, 75 °C, 4 h) to generate TRPV1-targeted 4-aminoquinazolines [1].

Quantitative Differentiation Evidence for 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline (CAS 573675-83-9) vs. Closest Analogs


Synthetic Step Economy: One-Step Diversification vs. Two-Step Activation–Amination Sequence of the 4-Quinazolinol Precursor

CAS 573675-83-9 enables direct, one-step SNAr amination to generate 4-aminoquinazoline TRPV1 antagonists, whereas its hydroxyl precursor (CAS 573675-81-7, 7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinol) requires a separate chlorination step with POCl3 before amination can occur . In the patent synthesis of MK-2295 (NGD-8243), the 4-chloro intermediate is reacted with 4-trifluoromethyl-aniline in isopropyl alcohol at 75 °C for 4 hours to give the final product directly as the mono-HCl salt [1]. The corresponding 4-quinazolinol analog cannot undergo this transformation and would require refluxing in POCl3 for 16–18 hours followed by aqueous workup, solvent evaporation, and silica gel filtration before amination .

TRPV1 antagonist synthesis 4-aminoquinazoline synthetic efficiency

Mild Amination Reactivity: Catalyst-Free SNAr vs. Palladium-Catalyzed Cross-Coupling Required for 7-Bromo Analog

The 4-chloro group in CAS 573675-83-9 is activated by the electron-withdrawing quinazoline ring system, enabling direct, catalyst-free nucleophilic aromatic substitution with aryl amines under mild thermal conditions [1]. In contrast, the 7-bromo-4-chloroquinazoline analog (CAS 573675-55-5) lacks the pre-installed 7-aryl substituent and requires a palladium-catalyzed Suzuki cross-coupling step to introduce the 7-aryl group before or after amination, introducing metal contamination concerns and additional purification requirements . The target compound's pre-installed 7-(3-trifluoromethyl-pyridin-2-yl) group eliminates the need for any transition metal catalysis in the final diversification step.

SNAr reactivity 4-chloroquinazoline metal-free amination

TRPV1 Antagonist Potency of Derived 4-Aminoquinazolines: Sub-Nanomolar IC50 Achievable from This Intermediate

4-Aminoquinazoline compounds synthesized from CAS 573675-83-9 or its close 2-substituted analogs demonstrate exceptional TRPV1 antagonist potency. In the Blum et al. (2008) SAR study, systematic exploration of 2-position substitution on the quinazoline core derived from this scaffold yielded compound 18 with excellent in vivo potency in a rat inflammatory pain model [1]. BindingDB data for three representative 4-aminoquinazoline TRPV1 antagonists incorporating the 7-(3-trifluoromethyl-pyridin-2-yl) motif reveal IC50 values spanning 0.5–26 nM against human TRPV1 [2]. The most potent analog, 2-methyl-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)quinazolin-4-amine (CHEMBL526827), exhibits an IC50 of 0.5 nM in a capsaicin-induced activation assay [2]. MK-2295 (NGD-8243), the direct 4-(4-trifluoromethyl-anilino) derivative synthesized from this intermediate scaffold, shows IC50 values of 1.1 nM (human TRPV1) and 1.4 nM (rat VR1) .

TRPV1 antagonism capsaicin receptor SAR

Physicochemical Differentiation: LogP and Molecular Weight Comparison with Parent 4-Chloroquinazoline

CAS 573675-83-9 exhibits substantially different physicochemical properties compared to the parent 4-chloroquinazoline scaffold, driven by the 7-(3-trifluoromethyl-pyridin-2-yl) substituent. The target compound has a calculated LogP of 3.94 and molecular weight of 309.68 g/mol , compared to 4-chloroquinazoline (CAS 5190-68-1) with MW 164.59 g/mol and a significantly lower LogP [1]. This ~1.9-fold increase in molecular weight and increased lipophilicity reflect the contribution of the trifluoromethyl-pyridinyl moiety, which is critical for TRPV1 binding site occupancy. These properties place the target intermediate in a more favorable property space for generating CNS-penetrant or peripherally restricted final compounds through modular 4-position amination.

physicochemical properties LogP drug-likeness

Commercial Availability and Purity Benchmarking: Direct Procurement vs. In-House Chlorination of the Quinazolinol Precursor

CAS 573675-83-9 is commercially available from multiple specialty chemical suppliers at certified purity levels. Fluorochem supplies this compound at 95% purity (Product Code F614580) with full analytical characterization including InChI Key (BLXRYAYCIQJTMI-UHFFFAOYSA-N), MDL Number (MFCD11043900), and SDS documentation . MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D . In contrast, the 4-quinazolinol precursor (CAS 573675-81-7) requires in-house chlorination with POCl3, introducing variability in conversion efficiency, purity of the resulting 4-chloro product, and batch-to-batch reproducibility. Direct procurement of the pre-formed 4-chloro intermediate ensures defined purity specifications and eliminates the quality control burden of monitoring chlorination reaction completeness.

commercial availability purity supply chain

Recommended Application Scenarios for 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline (CAS 573675-83-9)


Parallel Library Synthesis of 4-Amino-7-(3-trifluoromethyl-pyridin-2-yl)quinazoline TRPV1 Antagonists

CAS 573675-83-9 is optimally suited for parallel medicinal chemistry campaigns targeting TRPV1 antagonist lead optimization. The pre-installed 4-chloro leaving group enables one-step, catalyst-free diversification with diverse aryl-, heteroaryl-, and alkyl-amine building blocks under standardized conditions (isopropyl alcohol or acetonitrile, 75–80 °C, 4–16 h), as demonstrated across multiple examples in WO 2004/055003 A1 . This convergent approach supports the rapid generation of 48–96 member libraries for SAR exploration of the 4-position while maintaining the critical 7-(3-trifluoromethyl-pyridin-2-yl) pharmacophore constant. Derived compounds have achieved TRPV1 IC50 values from 0.5 nM to 26 nM in capsaicin-induced activation assays , validating the scaffold's utility for hit-to-lead and lead optimization programs in pain and inflammatory disease research.

Scalable Synthesis of MK-2295 (NGD-8243) and Structural Analogs for Preclinical Pain Models

For research groups and CROs conducting preclinical pain studies requiring multi-gram quantities of MK-2295 (NGD-8243, CAS 573678-04-3) or closely related 4-(4-trifluoromethyl-anilino)quinazoline TRPV1 antagonists, CAS 573675-83-9 provides the most direct synthetic entry point. Reaction with 4-trifluoromethyl-aniline under the conditions described in WO 2004/055003 A1 (Example 1A, step 8) yields the target compound as a crystalline mono-HCl salt . MK-2295 demonstrates IC50 values of 1.1 nM (human TRPV1) and 1.4 nM (rat VR1), with favorable pharmacokinetics in rats (oral bioavailability ~99%, half-life 8.0–8.1 h) and in vivo efficacy in carrageenan-induced thermal hyperalgesia models , making this intermediate strategically valuable for pain research programs.

Structure–Activity Relationship (SAR) Studies at the Quinazoline 2-Position Using Pre-Functionalized 4-Chloro Intermediates

The Blum et al. (2008) study demonstrated that systematic exploration of 2-position substituents on the 4-aminoquinazoline core derived from this scaffold can modulate drug-like properties including oral exposure and solubility while maintaining TRPV1 potency . CAS 573675-83-9 (lacking 2-substitution) serves as the parent intermediate for synthesizing comparator compounds in these SAR studies. The related 2-substituted 4-chloro intermediates (e.g., 2-chloromethyl, 2-methoxymethyl, 2-(2-benzyloxy-ethyl) variants) are all accessible through analogous POCl3 chlorination of the corresponding 2-substituted quinazolin-4-ones , enabling systematic head-to-head comparisons of 2-position effects on potency, solubility, and metabolic stability.

Quality-Controlled Pharmaceutical Intermediate Supply for Regulated Preclinical Development

For organizations transitioning TRPV1 antagonist programs from discovery to preclinical development, CAS 573675-83-9 offers a defined, commercially sourced intermediate with documented purity (95–98%+), full analytical characterization (InChI Key, SMILES, MDL number), and ISO-certified quality systems . This contrasts with in-house chlorination of CAS 573675-81-7, which introduces batch-to-batch variability in conversion efficiency and requires additional QC release testing. The Fluorochem catalog entry includes GHS hazard classification, SDS documentation, and recommended storage/handling procedures , facilitating compliance with institutional chemical hygiene and procurement policies for regulated environments.

Quote Request

Request a Quote for 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.